(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
CAS No.: 29783-01-5
Cat. No.: VC21087753
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29783-01-5 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | (1S,2S)-2-(dimethylamino)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
| Standard InChI Key | UFUVLAQFZSUWHR-YUMQZZPRSA-N |
| Isomeric SMILES | CN(C)[C@H]1CCCC[C@@H]1O |
| SMILES | CN(C)C1CCCCC1O |
| Canonical SMILES | CN(C)C1CCCCC1O |
Introduction
Chemical Properties and Structural Characteristics
(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL (CAS: 29783-01-5) is characterized by a cyclohexane ring bearing hydroxyl and dimethylamino substituents at adjacent carbon atoms in specific stereochemical orientations. The compound possesses two stereogenic centers at positions 1 and 2, both with the S configuration.
| Property | Value |
|---|---|
| CAS Number | 29783-01-5 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | (1S,2S)-2-(dimethylamino)cyclohexan-1-ol |
| InChI | InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
| InChIKey | UFUVLAQFZSUWHR-YUMQZZPRSA-N |
| SMILES | CN(C)[C@H]1CCCC[C@@H]1O |
The trans arrangement of the hydroxyl and dimethylamino groups is crucial for the compound's functionality in catalytic applications. This spatial orientation creates a specific environment that facilitates asymmetric transformations with high selectivity. X-ray crystallographic studies have confirmed that the trans-diaxial configuration provides optimal alignment of reactive sites for nucleophilic attack in various chemical transformations.
Synthesis Methods
Several approaches have been developed for the synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, including both racemic synthesis followed by resolution and direct stereoselective methods.
Reductive Amination
A common synthetic route involves reductive amination of cyclohexanone derivatives with dimethylamine. This process typically employs reducing agents such as sodium cyanoborohydride under carefully controlled conditions to achieve the desired stereochemistry. The reaction proceeds through an imine intermediate, which undergoes stereoselective reduction.
From Precursor Compounds
Patent literature suggests related approaches for synthesizing amino cyclohexanol derivatives. For instance, US Patent 6784319-B2 describes the preparation of related compounds through the reduction of cyano precursors using transition-metal catalysts in organic solvents . While this patent focuses on different but structurally related compounds, similar principles may apply to the synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL.
Stereochemical Resolution
When synthesized as a racemic mixture, resolution techniques can be employed to isolate the desired (1S,2S) isomer. These may include crystallization of diastereomeric salts formed with chiral resolving agents, enzymatic resolution, or chromatographic separation using chiral stationary phases.
Applications in Organic Synthesis
Asymmetric Catalysis
(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL has emerged as a powerful organocatalyst with diverse applications in asymmetric synthesis. Its primary function is promoting highly enantioselective desymmetrizations of cyclic meso-anhydrides. When used with alcohols and thiols as nucleophiles, it demonstrates remarkable catalytic efficiency.
| Nucleophile | Substrate | Typical Yield | Enantiomeric Excess |
|---|---|---|---|
| Alcohols | Cyclic meso-anhydrides | 70-90% | >90% |
| Benzyl mercaptan | Cyclic meso-anhydrides | 65-85% | >90% |
| Primary amines | Cyclic ketones | 60-80% | 80-95% |
The catalytic activity stems from the compound's ability to form hydrogen bonds with substrates while directing the approach of nucleophiles in a stereocontrolled manner. This bifunctional character—with the hydroxyl group acting as a hydrogen bond donor and the dimethylamino group as a base—creates a highly organized transition state that favors specific stereochemical outcomes.
Structure-Activity Relationships
Research has demonstrated that the catalytic efficiency of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is highly dependent on its structural features:
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The dimethylamino group provides an optimal balance between basicity and steric bulk, achieving superior enantiomeric excess in desymmetrization reactions.
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Modifications to the amino substituent significantly impact catalytic performance—bulkier groups reduce reaction rates, while smaller groups lack sufficient activation capacity.
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The trans configuration is essential; the corresponding cis isomer shows markedly different reactivity and lower enantioselectivity.
Comparative Performance
When compared to other amino alcohol catalysts, (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL often demonstrates superior performance in terms of reaction rate, yield, and enantioselectivity. This efficiency has led to its widespread adoption in academic and industrial research settings.
Structural Variations and Related Compounds
Several compounds structurally related to (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL have been studied, primarily differing in their stereochemistry or substitution patterns.
| Compound | CAS Number | Configuration | Key Difference |
|---|---|---|---|
| (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL | 29783-01-5 | trans, (S,S) | Reference compound |
| (1R,2R)-2-(dimethylamino)cyclohexan-1-ol | 15910-74-4 | trans, (R,R) | Enantiomer of reference |
| cis-2-(dimethylamino)cyclohexanol | 20431-82-7 | cis | Different relative orientation of functional groups |
| (1S,2S)-2-(Methylamino)cyclohexanol | 112708-88-0 | trans, (S,S) | Monosubstituted amino group |
Stereoisomers
The stereochemistry of these compounds significantly influences their properties and applications:
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(1R,2R)-2-(dimethylamino)cyclohexan-1-ol (CAS: 15910-74-4) is the enantiomer of the (1S,2S) isomer, exhibiting mirror-image properties and producing opposite stereochemical outcomes in catalytic reactions .
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cis-2-(dimethylamino)cyclohexanol (CAS: 20431-82-7) has a fundamentally different spatial arrangement of functional groups, resulting in altered reactivity patterns and catalytic behavior .
Structural Analogs
Structural modifications to the basic scaffold have been explored to optimize performance for specific applications:
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(1S,2S)-2-(Methylamino)cyclohexanol features a single methyl substituent on the nitrogen, altering the basicity and steric environment around this functional group .
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More complex derivatives incorporating additional functionalities have been synthesized to address specific catalytic challenges or to enable immobilization on solid supports for improved recyclability.
Pharmacological Relevance
While primarily recognized for its applications in organic synthesis, (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL has structural features that make it relevant to medicinal chemistry.
Receptor Interactions
The presence of both hydroxyl and tertiary amine functional groups enables potential interactions with biological receptors through:
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Hydrogen bonding via the hydroxyl group
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Ionic interactions through the basic dimethylamino group
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Hydrophobic interactions through the cyclohexane ring
These interaction capabilities make the compound and its derivatives valuable scaffolds for medicinal chemistry research.
Recent Research Developments
Research on (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL continues to expand its applications and improve its performance.
Catalyst Optimization
Recent studies have focused on enhancing the catalytic properties through:
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Immobilization strategies to enable easier recovery and reuse
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Structural modifications to broaden substrate scope
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Combination with complementary catalysts for synergistic effects
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Application in continuous flow systems for industrial scalability
Computational Insights
Computational investigations have provided deeper understanding of the mechanism of action, including:
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Transition state modeling to explain observed stereoselectivity
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Identification of key interactions that determine catalytic efficiency
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Predictions of performance with novel substrates, guiding experimental design
These computational studies suggest that the trans-diaxial conformation in the (1S,2S) isomer creates an optimal arrangement for directing nucleophilic attack, explaining its superior performance compared to other stereoisomers.
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